Arbekacin

概要

説明

アルベカシンは、カナマイシンから誘導された半合成アミノグリコシド系抗生物質です。 1973年に梅沢浜夫とその共同研究者によって、ジベカシンから合成されました。 アルベカシンは、メチシリン耐性黄色ブドウ球菌(MRSA)を含む多剤耐性菌による感染症の治療に主に使用されます。 日本では1990年から「ハベカシン」という商品名で登録・販売されています .

製造方法

アルベカシンは、ジベカシンから実用的でスケーラブルなワンポット生産プロセスによって合成されます。 このプロセスには、異なるNH2部位の側鎖から生じる不純物の分離と分析が含まれます。 NH2の反応性はDFT理論計算によって評価され、プロセス条件を最適化します。 溶媒の極性は、生成物と不純物の比率に影響を与える重要な因子であることがわかっています . さらに、アルベカシン硫酸塩注射液は、アルベカシン硫酸塩、抗酸化剤、等張調整剤、pH調整剤、脱酸素化注射用水などの成分を含む方法によって調製されます .

準備方法

Arbekacin is synthesized from dibekacin through a practical and scalable one-pot production process. This process involves the separation and analysis of impurities derived from side chains at different NH2 sites. The reactivities of NH2 are evaluated through DFT theoretical calculations to optimize the process conditions. Solvent polarity is found to be an important factor affecting the ratio of product to impurities . Additionally, this compound sulphate injection is prepared using a method that includes components such as this compound sulphate, an anti-oxidant, an isoosmotic adjusting agent, a pH regulator, and deoxidized injection water .

化学反応の分析

アルベカシンは、酸化、還元、置換などのさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬と条件には、アミノグリコシド修飾酵素、βラクタム、その他の抗生物質が含まれます。 これらの反応から生成される主な生成物には、修飾された側鎖を持つ誘導体と抗菌活性を改善した誘導体が含まれます .

科学研究の応用

アルベカシンは、化学、生物学、医学、産業の分野で幅広い科学研究の応用範囲を持っています。 メチシリン耐性黄色ブドウ球菌(MRSA)による肺炎や敗血症の治療に使用されます。 βラクタムとの相乗効果により、アルベカシンは、多剤耐性緑膿菌やアシネトバクターバウマニなど、多剤耐性グラム陰性菌の治療薬としても期待されています . さらに、アルベカシンは、抗生物質耐性のメカニズムを研究し、新しい抗菌剤を開発するために研究で使用されています .

科学的研究の応用

Treatment of MRSA Infections

Arbekacin has shown significant efficacy against MRSA infections. Clinical studies report an overall clinical efficacy ranging from 66.7% to 89.7% when used against MRSA . The minimum inhibitory concentration (MIC) values indicate that this compound is more potent than other aminoglycosides, with an MIC 90 against MRSA at 1 µg/mL , compared to 32 µg/mL for amikacin and 128 µg/mL for gentamicin .

| Study | Efficacy Rate (%) | MIC 90 (µg/mL) | Bacteria |

|---|---|---|---|

| Zapor et al. (2016) | 66.7 - 89.7 | 1 (MRSA) | MRSA |

| Nakamura et al. (2016) | - | - | MDR P. aeruginosa |

| Sader et al. (2016) | - | ≤ 4 | A. baumannii |

Synergistic Effects with Other Antibiotics

This compound demonstrates synergistic effects when combined with beta-lactams, enhancing its efficacy against MDR Gram-negative bacteria. For instance, studies have shown that the combination of this compound with aztreonam significantly increases the antibacterial activity against metallo-β-lactamase-producing Pseudomonas aeruginosa .

Use in Febrile Neutropenia

A retrospective study indicated that this compound is effective in treating pneumonia associated with febrile neutropenia in patients with hematologic malignancies. The study reported an efficacy rate of 68.2% when used as a single agent for pneumonia suspected to be caused by antimicrobial-resistant Gram-positive cocci .

Case Study 1: Efficacy in Severe Infections

In a multi-center clinical study involving patients with severe MRSA infections, this compound was administered at a dosage of 200 mg daily . The pharmacokinetic analysis revealed that patients with renal dysfunction exhibited altered drug clearance rates, necessitating careful monitoring .

Case Study 2: Combination Therapy

A study examining the effectiveness of this compound combined with meropenem against Pseudomonas aeruginosa showed that this combination was effective against 49 out of 50 isolates , indicating its potential as a treatment strategy for polymicrobial infections .

作用機序

アルベカシンは、細菌の30Sおよび16Sリボソームサブユニットに不可逆的に結合してタンパク質合成を阻害することにより、その効果を発揮します。 特に、アルベカシンは、16Sサブユニットの4つのヌクレオチドとタンパク質S12の1つのアミノ酸に結合し、16Sサブユニットのヌクレオチド1400周辺のデコード部位を干渉します。 この阻害された相互作用により、mRNAが誤読され、タンパク質に誤ったアミノ酸が挿入されます。 これらの誤ったタンパク質は、適切に機能することができず、有毒になる場合もあります .

類似の化合物との比較

アルベカシンは、カナマイシン、ゲンタマイシン、トブラマイシン、アミカシンなどの他の化合物を含むアミノグリコシド系抗生物質のクラスの一部です。 これらの類似の化合物と比較して、アルベカシンは、メチシリン耐性黄色ブドウ球菌(MRSA)による耐性の発達に抵抗する能力においてユニークです。

類似化合物との比較

Arbekacin is part of the aminoglycoside class of antibiotics, which includes other compounds such as kanamycin, gentamicin, tobramycin, and amikacin. Compared to these similar compounds, this compound is unique in its ability to resist the development of resistance by methicillin-resistant Staphylococcus aureus (MRSA).

生物活性

Arbekacin (ABK) is a semi-synthetic aminoglycoside antibiotic primarily used in Japan for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and other resistant Gram-positive cocci. Its unique mechanism of action, combined with its stability against aminoglycoside-modifying enzymes, positions it as a critical option in the management of multidrug-resistant infections. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and potential applications through various studies and findings.

This compound exerts its antibacterial effects by binding to the 30S and 50S ribosomal subunits, inhibiting protein synthesis in susceptible bacteria. This dual binding enhances its activity against strains that have developed resistance to other aminoglycosides. Notably, this compound is resistant to modification by many enzymes produced by resistant strains, which contributes to its clinical utility against MRSA and other difficult-to-treat pathogens .

Antibacterial Spectrum

This compound has demonstrated a broad spectrum of activity against various bacterial pathogens:

- Gram-positive Bacteria : Highly effective against MRSA and coagulase-negative Staphylococci.

- Gram-negative Bacteria : Active against Enterobacteriaceae and non-fermentative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii .

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | ≤ 4 |

| Pseudomonas aeruginosa | 4 - 128 |

| Acinetobacter baumannii | ≤ 4 |

| High-level gentamicin-resistant Enterococci | ≤ 16 |

Case Studies

-

Pneumonia in Febrile Neutropenia Patients :

A study involving 22 episodes of pneumonia in patients with febrile neutropenia showed that this compound was effective in 68.2% of cases. Notably, it was successful in treating eight out of nine patients who previously failed other anti-MRSA therapies . -

High-risk Infections in Hematological Malignancies :

In a phase 4 clinical study involving patients with hematological malignancies, this compound was administered at doses ranging from 100 to 400 mg every 24–48 hours. The treatment led to an effective response in 80% of cases, with mild and reversible renal toxicity observed in some patients . -

Inhalation Therapy for Pneumonia :

Research on inhaled this compound indicated promising results for treating pneumonia caused by multidrug-resistant organisms, showcasing good pulmonary drug delivery and therapeutic potential .

Safety Profile

While this compound is generally well-tolerated, it is associated with some adverse effects:

- Nephrotoxicity : Observed in approximately 11% of cases but typically mild and reversible.

- Hepatotoxicity : Increased transaminase levels were noted in some patients .

Table 2: Adverse Events Associated with this compound Treatment

| Adverse Event | Incidence (%) |

|---|---|

| Acute Kidney Injury | 13.6 |

| Increased Transaminase Levels | 9.1 |

Combination Therapy

Recent studies have explored the synergistic effects of this compound when used in combination with other antibiotics. For instance, a combination with sitafloxacin demonstrated enhanced efficacy against Mycobacterium abscessus strains, suggesting that such regimens could be beneficial for treating infections characterized by high levels of antimicrobial resistance .

特性

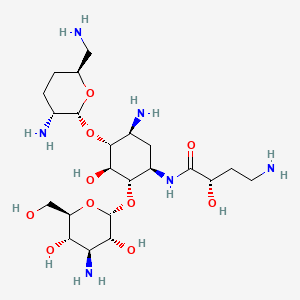

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O10/c23-4-3-12(30)20(34)28-11-5-10(26)18(37-21-9(25)2-1-8(6-24)35-21)17(33)19(11)38-22-16(32)14(27)15(31)13(7-29)36-22/h8-19,21-22,29-33H,1-7,23-27H2,(H,28,34)/t8-,9+,10-,11+,12-,13+,14-,15+,16+,17-,18+,19-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKYBZZTJQGVCD-XTCKQBCOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1CN)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)N)O)NC(=O)C(CCN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](O[C@@H]1CN)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)NC(=O)[C@H](CCN)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N6O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048319 | |

| Record name | Arbekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.10e+01 g/L | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Arbekacin irreversibly binds bacterial 30S and 16S ribosomal subunits inhibiting protein synthesis. Arbekacin binds to 4 nucleotides of the 16S subunit and 1 amino acid of protein S12 to interfere with the decoding site around nucleotide 1400 in the 16S subunit. Interference with the decoding site interferes with its interaction with the wobble base of tRNA. This hindered interaction causes mRNA to be misread and the incorrect amino acids are inserted into protein. These error filled proteins are not able to function or may even be toxic. | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

51025-85-5 | |

| Record name | Arbekacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51025-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arbekacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051025855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbekacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARBEKACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7V6SLI20L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

178 °C | |

| Record name | Arbekacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06696 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Arbekacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015642 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。